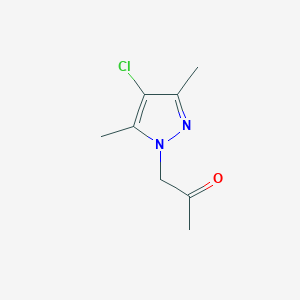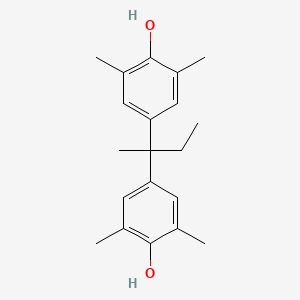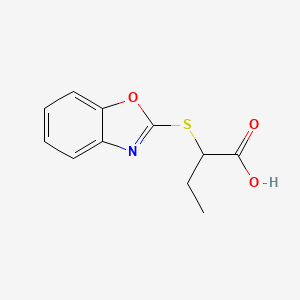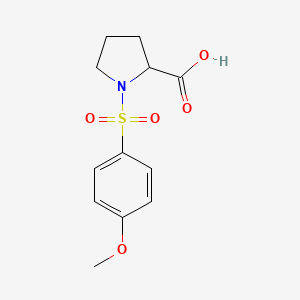
1-(4-Chloro-3,5-diméthyl-1H-pyrazol-1-yl)acétone
Vue d'ensemble
Description
“1-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone” is a chemical compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Chemical Reactions Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Applications De Recherche Scientifique
Activités antileishmaniennes et antimalariennes
Les composés à base de pyrazole, tels que la « 1-(4-Chloro-3,5-diméthyl-1H-pyrazol-1-yl)acétone », ont été reconnus pour leurs puissantes activités antileishmaniennes et antimalariennes. Une étude a mis en évidence la synthèse d'hydrazines couplées aux pyrazoles et leur vérification structurale par diverses techniques, notamment la FTIR et la RMN . Ces composés présentent des modes de liaison souhaitables dans les sites actifs des enzymes cibles, caractérisés par une énergie libre de liaison plus faible, ce qui justifie leur activité antipromastigote in vitro .
Études de simulation moléculaire
Les études de simulation moléculaire sont essentielles pour comprendre l'interaction des composés pyrazoliques avec les cibles biologiques. Pour la « this compound », les simulations peuvent révéler comment le composé s'intègre dans les poches enzymatiques, telles que LmPTR1 chez les espèces de Leishmania, et prédire son affinité de liaison et son efficacité potentielle en tant qu'agent thérapeutique .
Stratégies de synthèse
La synthèse des composés pyrazoliques implique diverses stratégies qui peuvent être appliquées à la « this compound ». Une approche consiste en la réaction de cycloaddition dipolaire-1,3, qui peut produire des pyrazoles avec une bonne efficacité. La présence de catalyseurs comme le triflate de zinc peut faciliter ce processus .
Catalyse à l'aide de la vitamine B1
La vitamine B1 a été utilisée comme catalyseur dans la synthèse efficace des 1,3,5-trisubstitués pyrazoles à partir d'aldéhydes/cétones α, β -insaturés avec de la phénylhydrazine substituée. Cette méthode pourrait potentiellement être adaptée pour synthétiser des dérivés de la « this compound » avec des rendements élevés .
Mécanisme D'action
Target of Action
The primary targets of 1-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that the compound interferes with the life cycle ofLeishmania aethiopica and Plasmodium berghei , leading to their death .
Pharmacokinetics
The compound’s high solubility in polar organic solvents suggests it may have good bioavailability.
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . It has been shown to display superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Action Environment
The action, efficacy, and stability of 1-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone can be influenced by various environmental factors. For instance, the compound is stable under normal temperature and pressure . It should be stored under inert gas (nitrogen or argon) at 2-8°c to maintain its stability .
Safety and Hazards
The safety data sheet for a similar compound, “4-Chloro-3,5-dimethyl-1H-pyrazole”, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and is toxic if inhaled . It may cause drowsiness or dizziness, and is suspected of causing cancer and damaging fertility or the unborn child .
Analyse Biochimique
Biochemical Properties
It is known that pyrazole derivatives, which include this compound, have diverse pharmacological effects . They have been found to interact with various enzymes and proteins, although the specific interactions of this compound are yet to be identified .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
1-(4-chloro-3,5-dimethylpyrazol-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-5(12)4-11-7(3)8(9)6(2)10-11/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRISQWWWQHPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396692 | |
| Record name | 1-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001465-98-0 | |
| Record name | 1-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[(2,5-dimethoxyphenyl)thio]propanoate](/img/structure/B1622346.png)
![Ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1622348.png)

![4-[4-(tert-butyl)phenyl]-5-mercapto-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1622351.png)


![4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1622356.png)
![3-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B1622357.png)
![5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile](/img/structure/B1622358.png)




